Glycyrdione B

Description

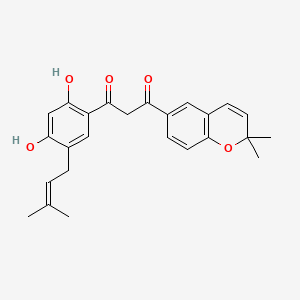

Glycyrdione B is an isoflavonoid compound isolated from the medicinal plant Glycyrrhiza glabra (liquorice). It belongs to a class of prenylated flavonoids known for diverse pharmacological properties, including neuroprotective, antimicrobial, and antioxidative activities . Structurally, it features a chalcone backbone with a prenyl group substitution, which enhances its reactivity and binding affinity to biological targets .

This compound demonstrated superior binding affinity (>-5.2 kcal/mol) compared to previously reported inhibitors, alongside favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties .

Properties

CAS No. |

142542-84-5 |

|---|---|

Molecular Formula |

C25H26O5 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(2,2-dimethylchromen-6-yl)propane-1,3-dione |

InChI |

InChI=1S/C25H26O5/c1-15(2)5-6-17-12-19(23(29)14-21(17)27)22(28)13-20(26)16-7-8-24-18(11-16)9-10-25(3,4)30-24/h5,7-12,14,27,29H,6,13H2,1-4H3 |

InChI Key |

XTBSNHSJEVANCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C(=O)CC(=O)C2=CC3=C(C=C2)OC(C=C3)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycyrdione B typically involves the extraction from the roots of Glycyrrhiza species. The process includes:

Extraction: The roots are dried and ground into a fine powder.

Solvent Extraction: The powdered roots are subjected to solvent extraction using solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of this compound from other phenolic compounds present in the licorice root extract .

Chemical Reactions Analysis

Types of Reactions: Glycyrdione B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are known for their biological activities.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: this compound can undergo substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced phenolic compounds.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Investigated for its role in modulating biological pathways and cellular functions.

Medicine: Explored for its anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for drug development.

Industry: Utilized in the formulation of cosmetics and health supplements due to its beneficial effects on skin health

Mechanism of Action

The mechanism of action of Glycyrdione B involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi

Comparison with Similar Compounds

Structural Features

| Compound | Class | Key Structural Features | Source |

|---|---|---|---|

| This compound | Isoflavonoid | Prenylated chalcone backbone | G. glabra roots |

| Liquiritin | Flavonoid | Flavanone glycoside | G. glabra roots |

| Shinflavanone | Flavonoid | Prenylated flavanone | G. glabra roots |

| Glabrone | Isoflavonoid | Prenylated isoflavone with a ketone group | G. glabra roots |

| Glycyrdione A | Isoflavonoid | Structural isomer of this compound | G. glabra roots |

Key Differences :

- This compound vs. Glycyrdione A: Both are prenylated isoflavonoids, but differ in substituent positions, affecting their electronic properties and bioactivity .

- Isoflavonoids vs. Flavonoids: this compound and Glabrone (isoflavonoids) exhibit higher lipophilicity and microbial inhibition compared to Liquiritin and Shinflavanone (flavonoids) .

Pharmacological Activities

Binding Affinity and Reactivity (DFT Analysis)

| Compound | Binding Affinity (kcal/mol) | ELUMO (eV) | EHOMO (eV) | Band Gap (eV) |

|---|---|---|---|---|

| This compound | -6.1 | -1.85 | -5.34 | 3.49 |

| Liquiritin | -5.4 | -1.92 | -5.41 | 3.49 |

| Shinflavanone | -5.3 | -1.88 | -5.28 | 3.40 |

| Glabrone | -5.8 | -1.80 | -5.20 | 3.40 |

| Isoangustone A | -5.5 | -1.95 | -5.50 | 3.55 |

Key Insights :

ADMET Profiles

| Parameter | This compound | Liquiritin | Shinflavanone | Glabrone |

|---|---|---|---|---|

| Water Solubility | Low | Moderate | Low | Low |

| BBB Permeability | High | Moderate | Low | High |

| Hepatotoxicity | None | None | None | None |

| CYP2D6 Inhibition | Weak | Weak | Weak | Moderate |

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question on Glycyrdione B's biological activity?

- Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example:

- "How does this compound (intervention) modulate [specific pathway] (outcome) in [cell type/organism] (population) compared to existing analogs (comparison)?"

- Ensure alignment with gaps in literature (e.g., understudied mechanisms or contradictory findings) .

Q. What are best practices for conducting a literature review on this compound?

- Systematic Approaches : Follow Cochrane guidelines for systematic reviews to avoid bias:

- Define inclusion/exclusion criteria (e.g., studies published post-2010, peer-reviewed journals).

- Use databases like PubMed and Google Scholar with keywords: "this compound AND (mechanism OR synthesis OR bioactivity)" .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in this compound's reported mechanisms of action?

- Experimental Controls : Include positive/negative controls (e.g., known pathway inhibitors) and validate compound purity via NMR/HPLC .

- Dose-Response Optimization : Use a gradient of concentrations (e.g., 0.1–100 µM) to assess linearity and off-target effects. Example table:

| Concentration (µM) | Pathway Activation (%) | Cytotoxicity (%) |

|---|---|---|

| 0.1 | 15 ± 2 | 2 ± 1 |

| 10 | 65 ± 5 | 10 ± 3 |

| 100 | 85 ± 7 | 45 ± 6 |

| Data interpretation: Nonlinear cytotoxicity at higher doses may confound mechanism studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.